![molecular formula C13H13BO2 B1604195 Acide (2'-méthyl-[1,1'-biphényl]-4-yl)boronique CAS No. 491595-36-9](/img/structure/B1604195.png)
Acide (2'-méthyl-[1,1'-biphényl]-4-yl)boronique
Vue d'ensemble
Description
(2’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a methyl substituent at the 2’ position. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Applications De Recherche Scientifique
(2’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of biaryl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a tool in molecular biology for the modification of biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
Target of Action
4-(2-Methylphenyl)phenylboronic acid, also known as (2’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid, is primarily used as a reagent in organic synthesis Boronic acids, in general, are known to interact with various enzymes and receptors in biological systems .
Mode of Action
The mode of action of 4-(2-Methylphenyl)phenylboronic acid is largely dependent on the specific reaction it is involved in. As a boronic acid, it can form boronate esters with diols, a property that is often exploited in organic synthesis . In the Suzuki-Miyaura cross-coupling reaction, for example, it acts as a nucleophile, transferring its organic group to a palladium complex .
Biochemical Pathways
The compound is primarily used in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of a boronic acid with an organic halide, catalyzed by a palladium complex .
Result of Action
The primary result of the action of 4-(2-Methylphenyl)phenylboronic acid is the formation of new carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals .
Action Environment
The action of 4-(2-Methylphenyl)phenylboronic acid is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of a catalyst can significantly influence the reaction outcome . In the Suzuki-Miyaura reaction, for instance, the reaction typically takes place in an aqueous solution at room temperature in the presence of a base .
Analyse Biochimique
Biochemical Properties
4-(2-Methylphenyl)phenylboronic acid, like other boronic acids, acts as a Lewis acid . It can form reversible covalent complexes with various biomolecules, including enzymes and proteins . The nature of these interactions is largely dependent on the specific biomolecules involved and the physiological conditions under which the interactions occur .
Cellular Effects
These interactions can potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(2-Methylphenyl)phenylboronic acid involves its ability to form reversible covalent complexes with biomolecules . This can lead to changes in the activity of these biomolecules, potentially influencing various cellular processes .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to degradation . Long-term effects on cellular function would likely depend on the specific biomolecules that the compound interacts with .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors , which could potentially influence metabolic pathways.
Transport and Distribution
The compound’s ability to form reversible covalent complexes with various biomolecules could potentially influence its localization and accumulation .
Subcellular Localization
Its ability to form reversible covalent complexes with various biomolecules could potentially influence its localization within specific cellular compartments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Biphenyl Formation: The initial step involves the formation of the biphenyl core. This can be achieved through various methods such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Boronic Acid Introduction: The final step involves the conversion of the aryl halide to the boronic acid. This can be done using a borylation reaction, where the aryl halide reacts with a diboron reagent in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of (2’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through cross-coupling reactions.
Phenols: Formed through oxidation of the boronic acid group.
Boranes: Formed through reduction of the boronic acid group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the biphenyl structure and methyl substituent.
(4-Biphenyl)boronic Acid: Similar structure but without the methyl group at the 2’ position.
(2-Methylphenyl)boronic Acid: Contains a methyl group but lacks the biphenyl structure.
Uniqueness
(2’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methyl group at the 2’ position can influence the electronic properties of the molecule, making it a valuable reagent for specific synthetic applications.
Propriétés
IUPAC Name |
[4-(2-methylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15)16/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZVBPYIBOLGCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=C2C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20629651 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
491595-36-9 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20629651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {5-methyl-[1,1'-biphenyl]-2-yl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


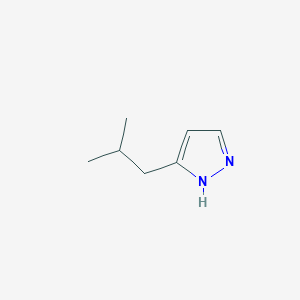
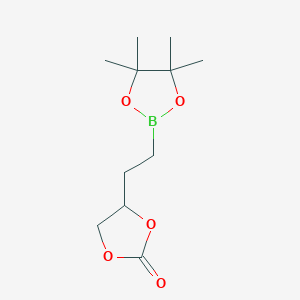
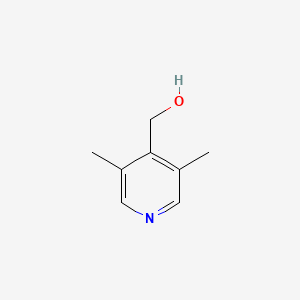
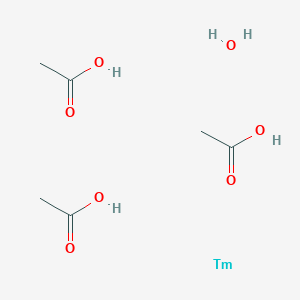
![sodium;4-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]butane-1-sulfonate](/img/structure/B1604120.png)
![6-chloro-2-methyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1604121.png)
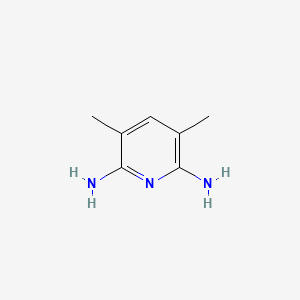
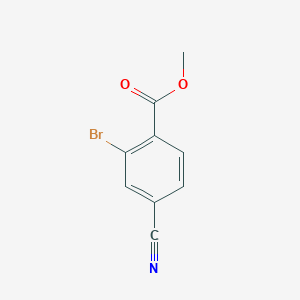
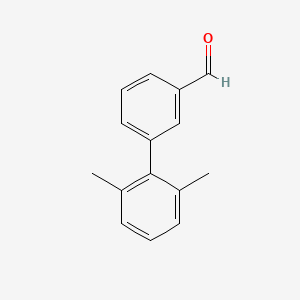
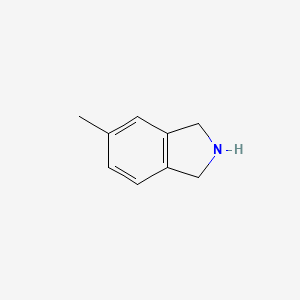
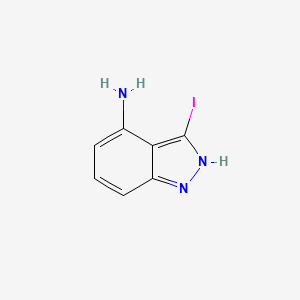
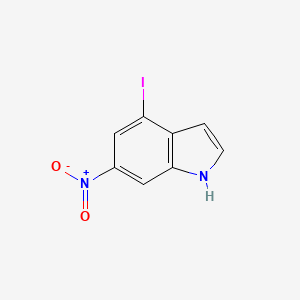
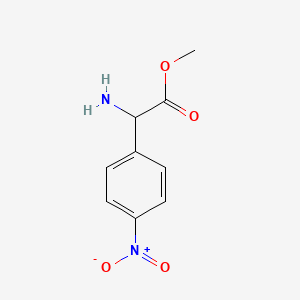
![2-Chloro-4,5-difluorobenzo[d]thiazole](/img/structure/B1604131.png)
